molecular formula C15H17N3O B2632832 2-(1H-pyrazol-1-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one CAS No. 2415535-20-3

2-(1H-pyrazol-1-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one

Cat. No.: B2632832
CAS No.: 2415535-20-3
M. Wt: 255.321
InChI Key: VXGBEVMIDYQLCV-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a synthetic organic compound that features both a pyrazole ring and a tetrahydroisoquinoline moiety. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Formation of the tetrahydroisoquinoline moiety: This can be synthesized via Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde.

    Coupling of the two moieties: The final step would involve coupling the pyrazole and tetrahydroisoquinoline units through a suitable linker, such as a propanone group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions could target the carbonyl group in the propanone linker.

    Substitution: Substitution reactions might occur at various positions on the pyrazole or tetrahydroisoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Halogenating agents or nucleophiles could facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.

Medicine

Medicinal applications could include its use as a lead compound in the development of new therapeutic agents for diseases such as cancer or neurological disorders.

Industry

In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts on a neurological pathway, it might interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis or degradation.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)-1-phenylethanone: A simpler analog with a phenyl group instead of the tetrahydroisoquinoline moiety.

    1-(1H-pyrazol-1-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethanone: A similar compound with a different linker.

Uniqueness

The uniqueness of 2-(1H-pyrazol-1-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one lies in its combination of the pyrazole and tetrahydroisoquinoline structures, which could confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-12(18-9-4-8-16-18)15(19)17-10-7-13-5-2-3-6-14(13)11-17/h2-6,8-9,12H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGBEVMIDYQLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C2C1)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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